molecular formula C9H13NOS B6536781 2-methyl-N-[(thiophen-3-yl)methyl]propanamide CAS No. 1058491-60-3

2-methyl-N-[(thiophen-3-yl)methyl]propanamide

Cat. No.: B6536781
CAS No.: 1058491-60-3
M. Wt: 183.27 g/mol
InChI Key: PFXLTMBVSCYQAG-UHFFFAOYSA-N
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Description

“2-methyl-N-[(thiophen-3-yl)methyl]propanamide” is a chemical compound. It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . The N-methyl and thiophen-3-yl analogues are also known and are somewhat more potent, though still generally weaker than the corresponding amphetamines .


Synthesis Analysis

The compound can be synthesized through the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA), which could be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of duloxetine, in a single step .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as C4H9NO . The molecular weight of the compound is 87.1204 .


Chemical Reactions Analysis

The compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 87.1204 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

2-methyl-N-[(thiophen-3-yl)methyl]propanamide has been used in a variety of scientific research applications. It has been used as a ligand for metal ions, as an inhibitor of enzymes, and as an antimicrobial agent. It has also been used in the synthesis of other compounds, including chiral compounds and polymers. In addition, this compound has been used as a fluorescent probe for the detection of certain biomolecules.

Mechanism of Action

Mode of Action

It has been reported that the compound can be bioreduced by whole cells of rhodotorula glutinis . This suggests that the compound may interact with certain enzymes or biochemical pathways within these cells, leading to its reduction.

Biochemical Pathways

The bioreduction of the compound by rhodotorula glutinis suggests that it may be involved in redox reactions or other metabolic processes within these cells .

Result of Action

It has been reported that the compound can be bioreduced to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (s)-duloxetine, a blockbuster antidepressant drug . This suggests that the compound may have potential applications in the synthesis of pharmaceuticals.

Action Environment

It’s worth noting that the bioreduction of the compound by rhodotorula glutinis was reported to occur at a concentration of 30 g/l , suggesting that the compound’s action may be influenced by its concentration in the environment.

Advantages and Limitations for Lab Experiments

2-methyl-N-[(thiophen-3-yl)methyl]propanamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored at room temperature for extended periods of time. It is also soluble in a variety of organic solvents, making it easy to work with. Additionally, it can be synthesized from readily available starting materials.
However, there are some limitations to using this compound in laboratory experiments. It is not a very potent compound, and may require higher concentrations for some applications. In addition, it may not be suitable for use in certain experiments due to its potential toxicity.

Future Directions

2-methyl-N-[(thiophen-3-yl)methyl]propanamide has potential applications in a variety of fields. It could be used as an antimicrobial agent, or as a fluorescent probe for the detection of biomolecules. It could also be used as a ligand for metal ions, or as an inhibitor of enzymes. Additionally, it could be used in the synthesis of chiral compounds, polymers, and other compounds. Further research into the potential applications of this compound is needed to fully understand its potential.

Synthesis Methods

2-methyl-N-[(thiophen-3-yl)methyl]propanamide can be synthesized from thiophen-3-ylmethyl amine and 2-methyl-N-propanamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst such as sodium bicarbonate. The resulting product is a white crystalline solid.

Properties

IUPAC Name

2-methyl-N-(thiophen-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7(2)9(11)10-5-8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXLTMBVSCYQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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